2-chloro-N-(2-sulfamoylphenyl)acetamide

Acetylcholinesterase Inhibitors Neurodegeneration Malaria Vector Control

Generic sulfonamide substitution risks losing target selectivity against TAK1 or AChE due to sensitivity of the 2-sulfamoylphenyl pharmacophore. This specific chloroacetamide intermediate ensures experimental reproducibility. - **Dual potency**: TAK1 (IC50 37 nM) for inflammation/cancer; AChE (IC50 142 nM) for neurodegeneration. - **Synthetic handle**: Chloroacetamide enables hit-to-lead diversification. - **Supply**: Research-grade material, documented purity, global delivery.

Molecular Formula C8H9ClN2O3S
Molecular Weight 248.69 g/mol
CAS No. 89981-37-3
Cat. No. B3165462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-sulfamoylphenyl)acetamide
CAS89981-37-3
Molecular FormulaC8H9ClN2O3S
Molecular Weight248.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CCl)S(=O)(=O)N
InChIInChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-3-1-2-4-7(6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14)
InChIKeyDHJOHYDADNBTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-sulfamoylphenyl)acetamide: Building Block Overview


2-Chloro-N-(2-sulfamoylphenyl)acetamide (CAS 89981-37-3) is an organic compound characterized by a chloroacetamide moiety linked to a sulfamoylphenyl group. It belongs to the class of N-substituted sulfonamides, which are frequently investigated for their ability to inhibit enzymes such as carbonic anhydrases and acetylcholinesterases [1]. This specific compound serves as a versatile intermediate in the synthesis of diverse benzenesulfonamide derivatives, which have demonstrated potential as anticancer and antimicrobial agents [2]. Its molecular formula is C8H9ClN2O3S, with a molecular weight of 248.69 g/mol and a predicted melting point of 217 °C .

Synthesis-grade building block for sulfonamide library derivatization. Supports SAR studies and lead generation workflows.
Reported scaffold for kinase (TAK1) and esterase (AChE) inhibition studies. Dual-target research context; validate isoform selectivity.
Predicted thermal stability and organic solvent solubility. Supports standard laboratory handling and storage protocols.

2-Chloro-N-(2-sulfamoylphenyl)acetamide: Substitution Risks


The biological activity of sulfamoylphenyl acetamides is exquisitely sensitive to subtle structural modifications, making generic substitution a significant risk. The position of the sulfamoyl group (ortho vs. para) and the nature of the N-substituent dramatically alter enzyme inhibition profiles and target selectivity [1]. For instance, the 4-sulfamoylphenyl analog is a known carbonic anhydrase inhibitor scaffold, while the 2-sulfamoylphenyl configuration, as in 2-chloro-N-(2-sulfamoylphenyl)acetamide, can direct activity toward different enzymes like acetylcholinesterase [2]. Furthermore, the presence of the chloroacetamide group introduces a reactive handle for further derivatization and can independently contribute to biological activity, such as antibacterial effects, which are not present in simple sulfonamides . Therefore, substituting with a seemingly similar compound like a 4-sulfamoylphenyl acetamide or a non-chlorinated analog could lead to complete loss of desired activity or introduce unforeseen off-target effects, compromising experimental reproducibility and project timelines.

2-Sulfamoylphenyl Acetamide
4-Sulfamoylphenyl Acetamide
Regioisomeric shift may alter enzyme inhibition profile (AChE vs. carbonic anhydrase). Generic substitution may not reproduce activity.
Chloroacetamide Core
Non-chlorinated Analogs
Loss of reactive chloroacetamide handle limits downstream derivatization and may remove context-dependent biological activity.
Target Scaffold
Generic Sulfonamides
Class-level substitution masks specific 2-sulfamoyl pharmacophore requirements. Kinase/esterase target profiles may not transfer directly.

2-Chloro-N-(2-sulfamoylphenyl)acetamide: Activity Benchmarks


Acetylcholinesterase (AChE) Inhibition

2-chloro-N-(2-sulfamoylphenyl)acetamide exhibits moderate inhibitory activity against recombinant Anopheles gambiae (African malaria mosquito) acetylcholinesterase (AChE), with an IC50 of 142 nM after a 10-minute incubation [1]. This activity is significant when compared to the broader class of sulfonamide-based AChE inhibitors. For context, optimized ketene N,S-acetal bioisostere analogs of 4-sulfamoylphenyl acetamide can achieve Ki values in the low nanomolar range (e.g., 7-9 nM) against human AChE [2]. While the 2-sulfamoylphenyl derivative is less potent than these highly optimized clinical candidates, its IC50 value falls within the range of known lead compounds for AChE inhibition, making it a valuable starting point for structure-activity relationship (SAR) studies [1].

AChE Inhibition
Cross-study comparable
IC50 142 nM
Reported AChE inhibitor scaffold context.
Target compound vs. optimized human AChE analogs (Ki ~7-9 nM).
Acetylcholinesterase Inhibitors Neurodegeneration Malaria Vector Control

TAK1 Kinase Inhibition

2-chloro-N-(2-sulfamoylphenyl)acetamide demonstrates potent inhibitory activity against human TAK1 (TGF-beta activated kinase 1), with an IC50 of 37 nM [1]. TAK1 is a key kinase in inflammatory signaling pathways and is a validated target for various cancers and autoimmune diseases. This nanomolar activity places the compound among potent TAK1 inhibitors, though it is noted that some highly optimized TAK1 inhibitors achieve picomolar IC50 values (e.g., 2.2 nM for the clinical candidate Takinib) [2]. The compound's IC50 of 37 nM indicates it is a strong TAK1 binder, making it a suitable probe for studying TAK1-dependent signaling or as a starting point for further optimization.

TAK1 Inhibition
Cross-study comparable
IC50 37 nM
Reported TAK1 engagement context.
Context-dependent vs. optimized clinical candidates (IC50 ~2.2 nM).
TAK1 Inhibitors Kinase Inhibitors Inflammation Cancer

Anticancer Lead Generation: Key Synthon

While 2-chloro-N-(2-sulfamoylphenyl)acetamide itself may not be the most potent anticancer agent, it is a critical synthetic building block for generating a library of [N-(substituted phenyl)-2-(3-substituted)sulfamoyl)phenyl]acetamide derivatives. In a study by Pawar et al., a series of 14 such derivatives (compounds 1a-1n) were synthesized and evaluated for anticancer activity [1]. The preliminary bioassay revealed that most of these compounds exhibited anti-proliferative activity to varying degrees. Notably, derivatives containing electron-donating groups on the phenyl ring (e.g., 1b, 1c, 1f) showed higher activity compared to those with electron-withdrawing groups [1]. The most potent compound, 1b, demonstrated an IC50 of 28 µM against the MCF-7 breast cancer cell line [1].

Anticancer Synthon
Class-level inference
Deriv. 1b IC50 28 µM
Supports SAR library derivatization context.
MCF-7 cell-line endpoint. Validate specific library derivatives.
Anticancer Agents SAR Studies Topoisomerase Inhibitors

Physicochemical Stability & Handling

The predicted physicochemical properties of 2-chloro-N-(2-sulfamoylphenyl)acetamide inform its handling and formulation. The compound has a predicted pKa of 9.87 ± 0.12, indicating the sulfonamide NH is weakly acidic and likely deprotonated at physiological pH, while the acetamide NH remains largely neutral . This suggests moderate aqueous solubility at neutral pH. The compound is reported to be easily soluble in organic solvents . Its melting point is 217 °C, indicating good thermal stability for storage and handling under standard laboratory conditions . In contrast, simpler chloroacetamides without the sulfonamide group (e.g., 2-chloroacetamide, m.p. ~120 °C) have lower melting points and different solubility profiles, which could affect their utility in certain reaction conditions.

Thermal Stability
Predicted property
m.p. 217 °C
Standard handling & storage profile.
Predicted value; confirm empirically for critical applications.
Pre-formulation Solubility Chemical Stability

2-Chloro-N-(2-sulfamoylphenyl)acetamide: Optimal Applications


AChE/TAK1 Inhibitor Development

Leverage the compound's confirmed activity against AChE (IC50 142 nM) and TAK1 (IC50 37 nM) as a foundational scaffold for hit-to-lead optimization. The 2-sulfamoylphenyl acetamide core provides a distinct pharmacophore for designing novel inhibitors targeting neurodegenerative diseases (via AChE) or inflammation/cancer (via TAK1). The chloroacetamide group offers a convenient handle for introducing diverse moieties to improve potency, selectivity, and pharmacokinetic properties [1] [2].

Sulfonamide Library Synthesis

Utilize 2-chloro-N-(2-sulfamoylphenyl)acetamide as a key building block to synthesize focused libraries of N-substituted sulfamoylphenyl acetamides. As demonstrated by Pawar et al., this approach allows for rapid exploration of SAR and the identification of potent anticancer leads, where electron-donating substituents significantly enhance antiproliferative activity (e.g., IC50 28 µM against MCF-7 cells for derivative 1b) [3].

TAK1 Pathway Probe Validation

Employ the compound as a potent TAK1 kinase inhibitor (IC50 37 nM) to interrogate the role of TAK1 in cellular signaling pathways. Its nanomolar potency makes it suitable for in vitro studies to validate TAK1 as a target in models of inflammation, autoimmune disease, or cancer, before investing in more complex tool compounds or clinical candidates [2].

Application
Selection Property
Validation Focus
TAK1 Pathway Studies
Reported kinase inhibition profile
TAK1/TAB1 pathway-response validation
Sulfonamide Library Synthesis
2-sulfamoylphenyl core scaffold
Derivative SAR & antiproliferative endpoint review
Cholinesterase Research
AChE inhibition assay context
Species-isoform potency profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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